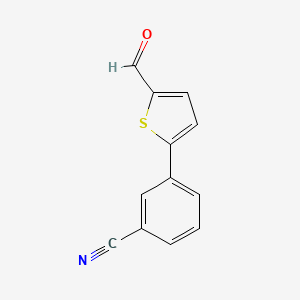

3-(5-Formylthiophen-2-yl)benzonitrile

Description

BenchChem offers high-quality 3-(5-Formylthiophen-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Formylthiophen-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-formylthiophen-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLZFQODXIIEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295935 | |

| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-88-9 | |

| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Mass Spectrometry Guide: 3-(5-Formylthiophen-2-yl)benzonitrile

This guide details the mass spectrometric characterization of 3-(5-Formylthiophen-2-yl)benzonitrile , a critical biaryl intermediate often utilized in the synthesis of organic semiconductors (OPV/OLEDs) and kinase inhibitors.[1]

The following protocols and analyses are designed for high-resolution characterization, impurity profiling, and structural validation.

Physicochemical & Molecular Profile

Before initiating MS analysis, the analyst must understand the ionization potential and solubility profile of the analyte to prevent source contamination and ensure stable spray.

| Property | Value | Technical Implication |

| Formula | C₁₂H₇NOS | Carbon-rich backbone requires optimized desolvation temperatures.[1] |

| Exact Mass | 213.0248 Da | Target for High-Res (HRMS) extraction window (± 5 ppm).[1] |

| [M+H]⁺ | 214.0321 Da | Primary target ion in ESI(+).[1] |

| LogP (Est.) | ~2.8 - 3.2 | Moderate lipophilicity; requires high organic content for elution.[1] |

| Func. Groups | Aldehyde (-CHO), Nitrile (-CN) | Aldehyde: Susceptible to oxidation (to carboxylic acid) or hydrate formation in aqueous mobile phases.Nitrile: Weakly basic; protonation efficiency improves with acidic modifiers.[1] |

Sample Preparation & Solubility

Crucial Step: Direct dissolution in 100% water will precipitate the compound, clogging the ESI capillary.

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO or THF (Tetrahydrofuran).

-

Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water .

-

Modifier: Add 0.1% Formic Acid (FA) to stabilize the [M+H]⁺ species.

-

Note: Avoid ammonium buffers if looking for trace impurities, as they can suppress ionization of this moderately polar molecule.

-

Ionization Strategy: ESI vs. APCI vs. EI[2]

Electrospray Ionization (ESI) - Recommended for Purity[1]

-

Mode: Positive (+)

-

Adducts: Expect [M+H]⁺ (214) and [M+Na]⁺ (236). The nitrile group has a lone pair on the nitrogen that accepts protons, though weakly. The aldehyde oxygen is also a protonation site.

-

Risk: In protic solvents (MeOH/Water), the aldehyde can form a hemiacetal hydrate [M+H₂O+H]⁺ (m/z 232).[1] Solution: Use ACN instead of MeOH.

Electron Impact (EI) - Recommended for Structure[1]

-

Mode: 70 eV[2]

-

Benefit: Provides a rich fragmentation fingerprint (see Section 4) impossible to achieve with soft ESI.

-

Observation: The molecular ion [M]⁺• at m/z 213 will be intense due to the highly conjugated biaryl system stabilizing the radical cation.

Fragmentation Analysis (MS/MS)

The structural confirmation relies on observing specific neutral losses characteristic of the aldehyde and nitrile moieties attached to the thiophene-phenyl scaffold.

Mechanistic Pathway (ESI+ / CID)[1]

-

Precursor: [M+H]⁺ = 214 [1]

-

Primary Loss (-CO): The formyl group (-CHO) is the most labile.[1] Loss of Carbon Monoxide (28 Da) is the diagnostic transition.

-

Transition: 214 → 186 (Phenyl-thiophene-nitrile cation).[1]

-

-

Secondary Loss (-HCN): The nitrile group is robust but will fragment at higher collision energies (CE > 30 eV), losing Hydrogen Cyanide (27 Da).[1]

-

Transition: 186 → 159 (Phenyl-thienyl cation).[1]

-

-

Tertiary Loss (Thiophene Ring): Fragmentation of the heterocycle typically involves loss of CS (44 Da) or CHS fragments.

Visualization: Fragmentation Tree

Caption: Stepwise collision-induced dissociation (CID) pathway for 3-(5-Formylthiophen-2-yl)benzonitrile.

Method Development: LC-MS Parameters

To separate this molecule from potential Suzuki coupling byproducts (e.g., triphenylphosphine oxide, des-bromo precursors), use the following gradient.

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard reverse-phase retention.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the nitrile. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN prevents hemiacetal formation (unlike MeOH). |

| Gradient | 5% B to 95% B over 5 min | Rapid elution of the moderately lipophilic target. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation.[1] |

| Column Temp | 40°C | Reduces backpressure and sharpens peaks. |

Impurity Profiling (Suzuki Coupling)

When analyzing crude synthesis mixtures, monitor these specific m/z channels:

-

Triphenylphosphine Oxide (TPPO): m/z 279.1 [M+H]⁺. (Common catalyst ligand).

-

Boronic Acid Homocoupling: Biaryl dimers (check m/z ~300-400 range).[1]

-

Debrominated Side Product: If the formylthiophene starting material was 5-bromo-2-formylthiophene, look for 3-(thiophen-2-yl)benzonitrile (Loss of formyl group or incomplete reaction).[1] m/z = 186 (similar to the fragment, but elutes at different RT).

Analytical Decision Workflow

Use this logic gate to determine the purity and identity of the synthesized lot.

Caption: Quality Control decision tree for validating 3-(5-Formylthiophen-2-yl)benzonitrile batches.

References

-

Fragmentation of Benzonitriles: Rap, D. B., et al. (2024).[3][4] "Ionic fragmentation products of benzonitrile as important intermediates."[5] Physical Chemistry Chemical Physics. Link

-

Thiophene Aldehyde Characterization: Wiberg, K. B. (1953). "2-Thiophenealdehyde".[1][6][7] Organic Syntheses. Link

-

Suzuki Coupling Impurities: Fleckenstein, C. A., & Plenio, H. (2010). "Suzuki-Miyaura coupling of aryl chlorides."[1] Chemical Society Reviews. Link

-

General MS of Heterocycles: Bowie, J. H., et al. (1967). "Electron impact studies. XIII. Mass spectra of substituted thiophenes." Journal of the Chemical Society B. Link

Sources

- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

The Diverse Biological Landscape of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene scaffold, a five-membered sulfur-containing heterocycle, stands as a privileged structure in medicinal chemistry, underpinning a significant number of FDA-approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have made it a versatile building block in the design of novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of thiophene derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neurological properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of next-generation thiophene-based therapeutics.

Introduction: The Enduring Significance of the Thiophene Moiety

The thiophene ring system is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[4] The presence of a sulfur atom imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance drug-receptor interactions and improve pharmacokinetic profiles.[5] Notably, 26 drugs containing a thiophene nucleus have received FDA approval for a wide range of indications, including cardiovascular diseases, inflammation, neurological disorders, and cancer.[1][3] This success underscores the therapeutic potential of this versatile scaffold and continues to inspire the development of novel thiophene-based drug candidates.

This guide will navigate the diverse biological activities of thiophene derivatives, providing a detailed examination of their therapeutic applications. We will explore the synthetic strategies employed to generate these compounds, the experimental methodologies used to evaluate their biological effects, and the signaling pathways they modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide array of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.[8]

Mechanisms of Anticancer Action

The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with critical cellular processes, including:

-

Enzyme Inhibition: Many thiophene-based compounds act as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells. These include topoisomerases, tyrosine kinases, and tubulin.[8]

-

Signaling Pathway Modulation: Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[3][9] By inhibiting these pathways, they can induce apoptosis and inhibit cell proliferation.

-

Induction of Apoptosis: A common mechanism of action for many anticancer thiophene derivatives is the induction of programmed cell death, or apoptosis, through the activation of reactive oxygen species (ROS) and the caspase cascade.[8]

Signaling Pathway of PI3K/Akt Inhibition by Thiophene Derivatives

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiophene derivative.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The cytotoxic potential of thiophene derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [10] |

| HT-29 (Colon) | 0.36 | [10] | |

| Compound 2 | MCF-7 (Breast) | 6.57 | [5] |

| HepG2 (Liver) | 8.86 | [5] | |

| Compound 1m | MCF-7 (Breast) | 0.09 | [11] |

| TP 5 | HepG2 (Liver) | <30.0 | [12] |

| SMMC-7721 (Liver) | <30.0 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12]

Workflow for MTT Cytotoxicity Assay

Caption: Dual inhibition of COX and LOX pathways by a thiophene derivative.

Quantitative Data: COX/LOX Inhibitory Activity

The potency of anti-inflammatory thiophene derivatives is often expressed as their IC50 values for the inhibition of COX and LOX enzymes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound VIIa | COX-2 | 0.29 | [13] |

| Compound 21 | COX-2 | 0.67 | [2] |

| 5-LOX | 2.33 | [2] | |

| Compound 29a-d | COX-2 | 0.31 - 1.40 | [2] |

| Compound 1 | 5-LOX | 29.2 | [2] |

| Compound 2 | 5-LOX | 6.0 | [2] |

| Compound 3 | 5-LOX | 6.6 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds. [12][14] Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

-

Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week. Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups. [12]2. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [12]3. Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 1 hour) before carrageenan injection. [12][15]4. Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [12]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. [12]6. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Edema = Vₜ - V₀). Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. [12]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [2][3]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are varied and can include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase and D-alanine ligase. [1]* Disruption of Cell Membrane Integrity: Some thiophene compounds can disrupt the bacterial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Thiophene derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [3][16] Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. [15]2. Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. [15]3. Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. [15]4. Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only). [16]5. Incubation: Incubate the plate at 37°C for 16-20 hours. [15]6. MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. [15]

Neurological Activity: Modulating the Central Nervous System

Thiophene derivatives have shown significant potential in the treatment of various neurological and neurodegenerative disorders. [11]Their lipophilic nature often facilitates their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. [3]

Mechanisms of Neurological Action

The neurological activities of thiophene derivatives are diverse and include:

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. [5][6]* Receptor Modulation: Thiophene-based compounds can act as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors, making them potential candidates for treating psychiatric disorders. [10][17]* Neuroprotection: Some thiophene derivatives exhibit neuroprotective effects by mitigating oxidative stress, inhibiting the aggregation of amyloid-β peptides, and modulating neuroinflammatory processes. [6][14]

Neuroprotective Mechanisms of Thiophene Derivatives in Alzheimer's Disease

Caption: Multifaceted neuroprotective effects of thiophene derivatives in Alzheimer's disease.

Quantitative Data: Neurological Activity

The neurological activity of thiophene derivatives is assessed through various in vitro and in vivo models, with key parameters including enzyme inhibition constants (IC50 or Ki) and receptor binding affinities (Ki).

| Compound | Target | Activity | Reference |

| Compound IIId | Acetylcholinesterase | 60% inhibition | [3] |

| Compound 1g | MAO-A | IC50 = 1.04 µM | [5] |

| Compound 1h | MAO-B | IC50 = 1.03 µM | [5] |

| (Z)-benzylideneindenylsulfonamide | 5-HT6 Receptor | Ki = 216.5 nM | [18] |

| Indenylsulfonamide | 5-HT6 Receptor | Ki = 50.6 nM | [18] |

| Compound 3 | Dopamine D2/D5 Receptors | Ki = 1.5 nM / 1.9 nM | [17] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to determine the inhibitory activity of compounds against acetylcholinesterase. [3] Workflow for Acetylcholinesterase Inhibition Assay

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the thiophene derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound for a specific period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion and Future Perspectives

Thiophene and its derivatives represent a rich and enduring source of biologically active compounds with significant therapeutic potential across a spectrum of diseases. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological activities, supported by detailed mechanistic insights and experimental protocols. The versatility of the thiophene scaffold, coupled with the continuous development of novel synthetic methodologies, ensures its continued prominence in drug discovery.

Future research in this field will likely focus on several key areas:

-

Target-Specific Design: The development of highly selective thiophene derivatives that target specific isoforms of enzymes or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Multitargeted Ligands: The design of single molecules that can modulate multiple targets within a disease pathway, offering the potential for enhanced efficacy.

-

Advanced Drug Delivery Systems: The formulation of thiophene-based drugs into novel drug delivery systems to improve their solubility, bioavailability, and targeted delivery to disease sites.

-

Exploration of New Biological Activities: The continued screening of novel thiophene derivatives against a wider range of biological targets to uncover new therapeutic applications.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the thiophene scaffold and contribute to the development of innovative medicines for a wide range of human diseases.

References

-

Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online. (2024, February 6). Retrieved February 10, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). Retrieved February 10, 2026, from [Link]

-

Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease | ACS Chemical Neuroscience. (n.d.). Retrieved February 10, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

B[6]enzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. (2019, December 1). Retrieved February 10, 2026, from [Link]

-

Modulating dopamine receptors subtype selectivity by thiophene and benzothiophene based derivatives - Semantic Scholar. (2013, November 7). Retrieved February 10, 2026, from [Link]

-

Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Retrieved February 10, 2026, from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (n.d.). Retrieved February 10, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - NIH. (2025, October 22). Retrieved February 10, 2026, from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (n.d.). Retrieved February 10, 2026, from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved February 10, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.). Retrieved February 10, 2026, from [Link]

-

Build Diagrams from Code Using Graphviz - Wondershare EdrawMax. (n.d.). Retrieved February 10, 2026, from [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14). Retrieved February 10, 2026, from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed. (2025, September 8). Retrieved February 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. (2025, October 16). Retrieved February 10, 2026, from [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed. (2012, June 12). Retrieved February 10, 2026, from [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. (2025, August 7). Retrieved February 10, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link]

-

Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease - MDPI. (2022, August 21). Retrieved February 10, 2026, from [Link]

-

Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed. (2025, September 7). Retrieved February 10, 2026, from [Link]

-

Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. (n.d.). Retrieved February 10, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (2021, July 19). Retrieved February 10, 2026, from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PubMed. (2019, January 6). Retrieved February 10, 2026, from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review | Request PDF. (n.d.). Retrieved February 10, 2026, from [Link]

-

Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Cytotoxicity (IC50, µg/mL) of different tested compounds against human... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worthe-it.co.za [worthe-it.co.za]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [1]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct Heterocyclic Moieties Govern the Selectivity of Thiophene-Vinylene-Based Ligands Towards Aβ or Tau Pathology in Alzheime’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. paulvanderlaken.com [paulvanderlaken.com]

- 16. impactfactor.org [impactfactor.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzonitrile Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzonitrile scaffold, a simple aromatic ring appended with a nitrile group, represents a privileged pharmacophore in contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in crucial biomolecular interactions have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the medicinal chemistry of benzonitrile compounds, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications. We will dissect the causal logic behind experimental designs and present validated protocols, offering field-proven insights for professionals dedicated to the art and science of drug development.

The Strategic Importance of the Benzonitrile Functional Group in Drug Design

The prevalence of the benzonitrile moiety in numerous FDA-approved drugs is a testament to its versatile and advantageous properties in a biological context.[1][2] The cyano group, with its strong electron-withdrawing nature, significantly influences the electronic landscape of the phenyl ring, thereby modulating the molecule's reactivity and potential for intermolecular interactions.[3] This functional group is not merely a passive structural element but an active contributor to a drug's pharmacological profile.

Key Physicochemical and Pharmacological Attributes:

-

Metabolic Stability: The nitrile group is remarkably robust and, in most pharmaceutical contexts, is not readily metabolized.[4][5] This metabolic inertia is a significant advantage, as it can lead to improved pharmacokinetic profiles, including longer half-lives and increased systemic exposure.[1] Metabolism, when it does occur, typically involves transformations at other positions on the molecule, leaving the nitrile intact.[4][5]

-

Bioisosterism: The nitrile group is widely recognized as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[1][6][7][8][9][10] This allows medicinal chemists to strategically replace these functional groups to fine-tune a molecule's properties, such as improving metabolic stability, modulating polarity, and enhancing receptor binding affinity without drastically altering the core structure required for biological activity.[6][9][10]

-

Molecular Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the active site of a protein.[4][5] Furthermore, the electron-deficient nature of the benzonitrile ring system can facilitate favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.[1]

The following diagram illustrates the key roles of the benzonitrile moiety in drug-receptor interactions.

Caption: Key interactions of the benzonitrile moiety with a biological target.

Therapeutic Landscapes Dominated by Benzonitrile Scaffolds

The versatility of the benzonitrile core has led to its incorporation into a wide range of therapeutic agents targeting numerous diseases.[1][3]

Oncology: A Major Frontier

Benzonitrile derivatives have proven to be particularly fruitful in the development of anti-cancer therapies.[11][12][13]

-

Enzyme Inhibitors: Many benzonitrile-containing compounds act as enzyme inhibitors, a crucial mechanism in halting cancer progression.[14] For instance, they have been developed as selective inhibitors of aromatase, an enzyme involved in estrogen synthesis, for the treatment of hormone-dependent breast cancer.[4] Anastrozole (Arimidex) is a prime example of a potent non-steroidal aromatase inhibitor featuring an α-aryl acetonitrile core.[4] The nitrile group in these inhibitors often mimics the carbonyl group of the natural substrate, androstenedione, acting as a hydrogen bond acceptor in the enzyme's active site.[4]

-

Receptor Antagonists: The benzonitrile moiety is a key feature in several non-steroidal androgen receptor (AR) antagonists used in the treatment of prostate cancer.[4] Bicalutamide (Casodex) and the more recent Enzalutamide are prominent examples where the benzonitrile group is crucial for antagonist activity.[4][12]

The following table summarizes the activity of selected benzonitrile derivatives in oncology.

| Compound Class | Target/Mechanism | Example Drug(s) | Therapeutic Indication |

| Aromatase Inhibitors | Inhibition of estrogen synthesis | Anastrozole, Letrozole | Breast Cancer |

| Androgen Receptor Antagonists | Blockade of androgen signaling | Bicalutamide, Enzalutamide | Prostate Cancer |

| Kinase Inhibitors | Inhibition of signaling pathways | Neratinib | Breast Cancer |

Beyond Oncology: Diverse Therapeutic Applications

The utility of benzonitrile compounds extends far beyond cancer treatment, with applications in cardiovascular and neurological disorders, among others.[3]

Decoding the Structure-Activity Relationship (SAR) of Benzonitrile Compounds

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[15][16] For benzonitrile derivatives, SAR studies have provided invaluable insights into optimizing their therapeutic potential.

Key SAR Principles for Benzonitrile Derivatives:

-

Position of the Nitrile Group: The placement of the cyano group on the aromatic ring is often critical for activity. For example, in aromatase inhibitors, a para-substitution of the nitrile is essential for potent inhibition.[4]

-

Influence of Other Substituents: The nature and position of other substituents on the benzonitrile ring can dramatically impact activity. Electron-withdrawing or -donating groups can alter the electronic properties of the ring and the nitrile group, affecting binding affinity and reactivity.[17]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling has been a powerful tool in elucidating the structural requirements for the anticancer and enzyme-inhibitory activities of benzonitrile derivatives.[11] These computational models provide a predictive framework to correlate physicochemical properties with biological activities, guiding the synthesis of more potent and selective compounds.[11]

The following diagram illustrates a typical workflow for a SAR study.

Caption: A simplified workflow for a Structure-Activity Relationship (SAR) study.

Synthesis and Chemical Transformations: A Practical Guide

The successful development of benzonitrile-based drugs relies on efficient and scalable synthetic methodologies. A variety of methods are available for the synthesis of the core benzonitrile scaffold and its derivatives.[18]

Core Synthesis of Benzonitrile

One common laboratory-scale synthesis involves the dehydration of benzamide.[19]

Experimental Protocol: Dehydration of Benzamide to Benzonitrile

Objective: To synthesize benzonitrile from benzamide via dehydration.

Materials:

-

Benzamide

-

A suitable dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or ammonium sulfamate)[19]

-

Appropriate solvent (if necessary)

-

Standard laboratory glassware for reaction and distillation

Step-by-Step Methodology:

-

Reagent Preparation: Ensure all reagents are dry, as the reaction is sensitive to moisture.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine benzamide with the chosen dehydrating agent.

-

Heating: Gently heat the reaction mixture to the required temperature. The optimal temperature will depend on the dehydrating agent used. For instance, when using ammonium sulfamate, the reaction proceeds in stages, with an initial heating phase at 150-160°C followed by an increase to around 200°C.[19]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The work-up procedure will vary depending on the reagents used but typically involves quenching any remaining dehydrating agent, followed by extraction of the benzonitrile into an organic solvent. The crude product is then purified, commonly by distillation, to yield pure benzonitrile.[19]

Key Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functional groups, such as carboxylic acids and amines, allowing for further molecular diversification.[3]

Protocol: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile

Objective: To synthesize the corresponding benzoic acid from a substituted benzonitrile.

Materials:

-

Substituted benzonitrile (e.g., 4-chlorobenzonitrile)

-

A strong base (e.g., sodium hydroxide or potassium hydroxide)

-

A suitable solvent (e.g., a mixture of water and ethanol)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the substituted benzonitrile in the solvent in a round-bottom flask equipped with a reflux condenser.

-

Addition of Base: Add an aqueous solution of the strong base to the flask.

-

Reflux: Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid. This will protonate the carboxylate salt, causing the corresponding benzoic acid to precipitate.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

The following diagram depicts the general transformation pathways for the benzonitrile moiety.

Caption: Key synthetic transformations of the benzonitrile functional group.

Pharmacokinetics and Metabolism: The Journey of Benzonitrile Drugs in the Body

A successful drug must not only interact effectively with its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20] As previously mentioned, the benzonitrile group often imparts metabolic stability.[4][5]

-

Metabolism: While the nitrile group itself is generally resistant to metabolism, the aromatic ring can undergo hydroxylation.[21][22] However, in most marketed drugs, these are minor metabolic pathways.[4][5] In some specific cases, such as with certain herbicides, the nitrile can be metabolized by nitrile hydratase and amidase enzymes to the corresponding amide and then to the carboxylic acid.[23][24][25]

-

Pharmacokinetic Profile: The inclusion of a nitrile group can enhance a drug's pharmacokinetic profile. For instance, it can lead to a lower clogP value, indicating increased solubility, which can, in turn, improve bioavailability.[1]

Future Directions and Concluding Remarks

The benzonitrile moiety continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its unique combination of electronic properties, metabolic stability, and synthetic versatility ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens and new molecular targets are identified, the rational incorporation of the benzonitrile group will undoubtedly contribute to the development of the next generation of innovative medicines. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals as they harness the power of this remarkable pharmacophore.

References

- A Comparative Guide to QSAR Studies of Benzonitrile Deriv

- The Role of Benzonitrile Derivatives in Modern Cancer Therapies. (2025-11-01).

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.

- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Application of benzonitrile compound in preparation of antitumor drugs.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Synthesis of Benzonitrile. YouTube. (2021-08-01).

- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. (2018-06-07).

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. (2021-08-10).

- Synthesis of benzonitriles from substituted benzoic acid.

- Benzonitrile | C6H5(CN) | CID 7505. PubChem - NIH.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).

- Bioisosteric Replacements. Cambridge MedChem Consulting. (2021-01-30).

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Structure Activity Rel

- 25CN-NBOMe. Wikipedia.

- What is the role of bioisosterism in drug design?.

- Benzonitrile. American Chemical Society. (2018-03-12).

- The role of bioisosterism in modern drug design: Current applic

- Structure Activity Rel

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz

- Two FDA-approved commercially available drugs were precisely recognized...

- Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase p

- Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. PubMed. (2024-05-21).

- Enzyme inhibitor. Wikipedia.

- BENZONITRILE.

- Metabolism of derivatives of toluene. 6.

- Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. (2010-03-04).

- Structure–activity relationships and drug design | Request PDF.

- The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube. (2023-05-09).

- Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. (2025-08-05).

- Pharmacokinetics | Drug Metabolism. YouTube. (2022-08-05).

- FDA finalizes guidance to limit use of benzene in drug products. RAPS. (2024-01-02).

- Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. (2024-12-06).

- FDA-Approved Fluorinated Heterocyclic Drugs

- Pharmacophore modelling: a forty year old approach and its modern synergies. PubMed.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drughunter.com [drughunter.com]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 10. ctppc.org [ctppc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. acs.org [acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Metabolism of derivatives of toluene. 6. Tolunitriles, benzonitrile and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico studies of 3-(5-Formylthiophen-2-yl)benzonitrile

An In-Depth Technical Guide to the In Silico Evaluation of 3-(5-Formylthiophen-2-yl)benzonitrile as a Potential Therapeutic Agent

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery

Abstract

This guide provides a comprehensive, technically detailed workflow for the in silico evaluation of novel chemical entities, using 3-(5-Formylthiophen-2-yl)benzonitrile as a primary case study. While specific biological data for this compound is not extensively documented, its chemical structure, incorporating thiophene and benzonitrile moieties, suggests potential interactions with various biological targets, as similar structures have been implicated in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through a logical and scientifically rigorous sequence of computational analyses. We will progress from initial compound characterization to sophisticated simulations of protein-ligand interactions and predictive toxicology, thereby constructing a comprehensive preclinical profile of a molecule of interest. Each step is designed to be self-validating, with clear causality for each experimental choice, reflecting a field-proven approach to computational drug discovery.

Introduction: Rationale for the In Silico Investigation of 3-(5-Formylthiophen-2-yl)benzonitrile

The imperative to accelerate the drug discovery pipeline while mitigating late-stage failures has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[4][5][6] These computational techniques allow for the rapid, cost-effective screening and characterization of small molecules, enabling researchers to prioritize candidates with the highest probability of success.

The subject of this guide, 3-(5-Formylthiophen-2-yl)benzonitrile, is a compelling candidate for such an investigation. Its structure is a composite of chemical scaffolds known to be biologically active. Thiophene rings are present in numerous approved drugs and are known to engage in a variety of interactions with biological macromolecules.[3][7][8] Similarly, the benzonitrile group is a key feature in several small molecule inhibitors targeting enzymes and receptors.[9][10] The formyl group provides a reactive site and a potential hydrogen bond acceptor. This confluence of structural motifs warrants a thorough investigation into its potential as a therapeutic agent.

This guide will therefore use 3-(5-Formylthiophen-2-yl)benzonitrile to illustrate a complete in silico workflow, from initial hypothesis generation to the prediction of its pharmacokinetic and pharmacodynamic profiles.

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Prior to any advanced computational analysis, a robust and accurate representation of the molecule is essential. This initial phase ensures the reliability of all subsequent simulations.

3D Structure Generation and Optimization

The 2D structure of 3-(5-Formylthiophen-2-yl)benzonitrile must be converted into a three-dimensional conformation that is energetically favorable.

Protocol 1: 3D Structure Generation

-

Obtain 2D Representation: Secure the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (e.g., .mol) for the compound from a reputable chemical database such as PubChem.

-

3D Conversion: Utilize a molecular modeling software (e.g., RDKit in Python, ChemDraw, MarvinSketch) to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation.

Physicochemical Property Prediction

A preliminary assessment of the compound's drug-likeness can be achieved by calculating key physicochemical properties. These properties are critical determinants of a molecule's pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of 3-(5-Formylthiophen-2-yl)benzonitrile

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 213.25 g/mol | Influences absorption and distribution; typically <500 Da is preferred. |

| LogP (octanol-water partition coefficient) | 2.8 | Indicates lipophilicity; affects solubility, absorption, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding to target. |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Influences solubility and binding to target. |

| Molar Refractivity | 60.3 cm³ | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |

These values can be readily calculated using web-based tools such as SwissADME or integrated software packages.

Target Identification: A Reverse Approach

With a well-characterized molecule, the next critical step is to identify its potential biological targets. In the absence of prior experimental data, a reverse pharmacology approach is employed.

Pharmacophore-Based Target Prediction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[11][12][13][14]

Protocol 2: Reverse Pharmacophore Screening

-

Pharmacophore Feature Identification: Analyze the 3D structure of 3-(5-Formylthiophen-2-yl)benzonitrile to identify its key pharmacophoric features: aromatic rings, hydrogen bond acceptors, and hydrophobic regions.

-

Database Screening: Utilize a reverse pharmacophore screening tool (e.g., PharmMapper, ZINCPharmer) to search databases of known protein structures, identifying those with binding sites that are complementary to the compound's pharmacophore.

-

Target Prioritization: Rank the potential targets based on the fit score of the pharmacophore alignment and the biological relevance of the target to disease pathways of interest (e.g., oncology, inflammation).

Molecular Docking: Elucidating Binding Interactions

Once a putative target is identified, molecular docking is employed to predict the preferred binding orientation and affinity of the compound within the protein's active site.[15][16][17][18] For the purpose of this guide, let's hypothesize that reverse screening identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer, as a potential binding partner.

Systematic Docking Workflow

The following workflow outlines the steps for a rigorous molecular docking experiment.

Caption: A typical workflow for molecular docking studies.

Protocol 3: Molecular Docking with AutoDock Vina

-

Target Preparation:

-

Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges to the protein.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of 3-(5-Formylthiophen-2-yl)benzonitrile.

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of VEGFR-2. The dimensions should be sufficient to allow the ligand to rotate freely.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared protein and ligand files, along with the grid parameters.

-

-

Results Analysis:

-

Analyze the output file to identify the binding poses with the lowest binding energies (most favorable).

-

Visualize the top-ranked pose in complex with the protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic view by modeling the movement of atoms and molecules over time.[19][20][21][22] This is crucial for validating the stability of the predicted binding pose.

MD Simulation Workflow

Caption: The sequential stages of a molecular dynamics simulation.

Protocol 4: MD Simulation using GROMACS

-

System Preparation:

-

Place the docked protein-ligand complex in a simulation box.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system.

-

-

Equilibration:

-

Perform a short simulation (e.g., 1 ns) under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

Perform another short simulation (e.g., 1 ns) under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production Run:

-

Execute the production MD simulation for a significant duration (e.g., 100-200 ns).

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

-

Analyze the persistence of hydrogen bonds between the ligand and protein over the course of the simulation.

-

ADMET Prediction: Profiling for Drug-Likeness

Table 2: Predicted ADMET Properties for 3-(5-Formylthiophen-2-yl)benzonitrile

| Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. |

| Distribution | ||

| BBB Permeability | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires further investigation. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibitor | No | Low likelihood of interfering with the excretion of other drugs via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | No | Predicted to be non-mutagenic. |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |

Conclusion and Future Directions

This in-depth guide has outlined a comprehensive in silico workflow for the evaluation of a novel chemical entity, 3-(5-Formylthiophen-2-yl)benzonitrile. Through a systematic application of molecular modeling, simulation, and predictive analytics, we have constructed a hypothetical preclinical profile for this compound. The results of such a study would provide a strong rationale for its synthesis and subsequent experimental validation.

The next logical steps would be:

-

Chemical Synthesis: Synthesize the compound to enable in vitro and in vivo testing.

-

In Vitro Assays: Perform enzymatic assays against the predicted target (e.g., VEGFR-2) to determine its inhibitory activity (IC50).

-

Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are dependent on the target pathway.

-

In Vivo Studies: If in vitro results are promising, proceed to animal models to assess efficacy and pharmacokinetics.

By integrating the computational approaches detailed in this guide, drug discovery teams can significantly enhance their ability to identify and optimize promising new therapeutic agents, ultimately accelerating the delivery of new medicines to patients.

References

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress,

- Eaker, C. W. (2022).

- Voet, A. R. D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress,

- AutoDock 4 Molecular Docking Tutorial. (2025). YouTube,

- ADMET Predictor®. (2026).

- Molecular dynamics. (n.d.). Wikipedia,

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot,

- ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. (n.d.). PMC,

- Barakat, K. H. (2009). Molecular Docking Tutorial.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube,

- Molecular Docking Experiments. (2022). Chemistry LibreTexts,

- An Introduction to Molecular Dynamics Simul

- Molecular Dynamics Simul

- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal,

- Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry,

- Pharmacophore modeling in drug design. (2025). PubMed,

- ADMET Prediction Software. (n.d.).

- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC,

- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI,

- Computational Drug Design and Small Molecule Library Design. (n.d.). Grace Tang,

- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).

- β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (n.d.). PMC,

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH,

- In Silico Modeling of the Specific Inhibitory Potential of thiophene-2,3-dihydro-1,5-benzothiazepine Against BChE in the Formation of Beta-Amyloid Plaques Associated With Alzheimer's Disease. (2010). PubMed,

- New Synthesis of 3H-Benzo[b]thiophen-2-ones. (2025).

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- 3-[5-(2,5-Dimethyl-thiophene-3-carbonyl)-thiazol-2-ylamino]-benzonitrile. (n.d.). PubChem,

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. biochem158.stanford.edu [biochem158.stanford.edu]

- 7. In silico modeling of the specific inhibitory potential of thiophene-2,3-dihydro-1,5-benzothiazepine against BChE in the formation of beta-amyloid plaques associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-[5-(2,5-Dimethyl-thiophene-3-carbonyl)-thiazol-2-ylamino]-benzonitrile | C17H13N3OS2 | CID 44390067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Molecular Dynamics Simulations | Science | Research Starters | EBSCO Research [ebsco.com]

- 20. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 21. portal.valencelabs.com [portal.valencelabs.com]

- 22. Molecular Dynamics Simulation (MDSim) Module [utep.edu]

- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 24. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. portal.valencelabs.com [portal.valencelabs.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Note: 3-(5-Formylthiophen-2-yl)benzonitrile as a Versatile Precursor for the Synthesis of Novel Thienyl-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthetic utility of 3-(5-Formylthiophen-2-yl)benzonitrile as a precursor for the development of potent kinase inhibitors. While not an active kinase inhibitor itself, its unique chemical structure, featuring a reactive aldehyde on a thiophene scaffold linked to a benzonitrile moiety, makes it an ideal starting material for creating novel compounds targeting various protein kinases. We present a detailed, field-proven protocol for the synthesis of a potential multi-kinase inhibitor derived from this precursor, along with methodologies for its biological evaluation.

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of a phenyl ring while offering unique electronic properties and hydrogen bonding capabilities. In the context of kinase inhibition, thienyl-containing compounds have demonstrated significant potential. Notably, derivatives such as 3-aryl-2-(2-thienyl)acrylonitriles have been identified as potent multi-kinase inhibitors, with a particular efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer.[1][2]

3-(5-Formylthiophen-2-yl)benzonitrile serves as a strategic starting material, combining the thiophene core with a benzonitrile group—another common feature in kinase inhibitors that can engage in crucial interactions within the ATP-binding pocket of kinases. The presence of a formyl (aldehyde) group provides a reactive handle for straightforward chemical modifications, allowing for the rapid generation of diverse compound libraries.

This guide outlines a practical application of 3-(5-Formylthiophen-2-yl)benzonitrile in the synthesis of a novel thienylacrylonitrile derivative and provides detailed protocols for assessing its potential as a kinase inhibitor.

Synthetic Application: From Precursor to Potent Inhibitor

The aldehyde functionality of 3-(5-Formylthiophen-2-yl)benzonitrile is perfectly suited for a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction allows for the efficient synthesis of α,β-unsaturated nitriles, a chemical class known for its kinase inhibitory activity.[1]

Here, we propose the synthesis of a novel compound, (E/Z)-3-(5-(3-cyanophenyl)thiophen-2-yl)-2-phenylacrylonitrile, through the condensation of 3-(5-Formylthiophen-2-yl)benzonitrile with 2-phenylacetonitrile.

Caption: Synthetic pathway for a novel kinase inhibitor.

Protocol 2.1: Synthesis of (E/Z)-3-(5-(3-cyanophenyl)thiophen-2-yl)-2-phenylacrylonitrile

This protocol is adapted from established methods for synthesizing similar thienylacrylonitriles.[1]

Materials:

-

3-(5-Formylthiophen-2-yl)benzonitrile

-

2-Phenylacetonitrile

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 3-(5-Formylthiophen-2-yl)benzonitrile in absolute ethanol (approximately 10 mL per gram of starting material).

-

Addition of Reagents: Add 1.1 equivalents of 2-phenylacetonitrile to the solution.

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. The use of a basic catalyst is crucial for deprotonating the active methylene group of the phenylacetonitrile, initiating the condensation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure acrylonitrile derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Assessing Kinase Inhibitory Potential

The synthesized thienylacrylonitrile can be evaluated for its ability to inhibit specific protein kinases and suppress the proliferation of cancer cells. Based on structurally related compounds, a primary target of interest is VEGFR-2.[1]

Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of the synthesized compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in a suitable assay buffer.

-

Reaction Mixture: In a microplate, add the recombinant human VEGFR-2 enzyme, the test compound at various concentrations, and a specific peptide substrate.

-

Initiation: Start the kinase reaction by adding ATP. The final reaction volume should contain a fixed concentration of enzyme, substrate, and ATP, with varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) provide a robust method for this, where a luminescence signal is proportional to the ADP generated.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

| Compound | Target Kinase | IC₅₀ (nM) |

| (E/Z)-3-(5-(3-cyanophenyl)... | VEGFR-2 | To be determined |

| Sorafenib (Reference)[1] | VEGFR-2 | ~90 |

| Table 1. Example data table for kinase inhibition assay. |

Protocol 3.2: Cell-Based Anti-Proliferation Assay

This protocol measures the ability of the compound to inhibit the growth of cancer cell lines, providing a measure of its cellular potency (GI₅₀). Human hepatoma cell lines like HepG2 or Huh-7 are relevant choices for this class of compounds.[1]

Caption: Workflow for a cell-based anti-proliferation assay.

Procedure:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the synthesized compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Viability Measurement: Assess cell viability using a suitable method. For example, the MTS assay measures the metabolic activity of viable cells, which reduces the MTS tetrazolium compound to a colored formazan product, measurable by absorbance.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

| Compound | Cell Line | GI₅₀ (µM) |

| (E/Z)-3-(5-(3-cyanophenyl)... | HepG2 | To be determined |

| Sorafenib (Reference)[1] | HepG2 | ~4.5 |

| Table 2. Example data table for anti-proliferation assay. |

Conclusion and Future Directions

3-(5-Formylthiophen-2-yl)benzonitrile is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward Knoevenagel condensation allows for the rapid generation of thienylacrylonitrile derivatives with significant potential for therapeutic applications. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these compounds, enabling researchers to explore their efficacy as anti-cancer agents. Further derivatization of the synthesized scaffold could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

University of Strathclyde Repository. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Available at: [Link]

-

Asaki, T., Sugiyama, Y., Hamamoto, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Henderson, J. L., Kormos, B. L., Hayward, M. M., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: [Link]

-

Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC. Available at: [Link]

-

Biersack, B., Ahmed, M., Schobert, R., et al. (2017). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. PMC. Available at: [Link]